N-(4-fluorophenyl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide
Description
Properties
IUPAC Name |
N-(4-fluorophenyl)-2-[1-[2-[4-(4-methoxyphenyl)piperazin-1-yl]acetyl]-3-oxopiperazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30FN5O4/c1-35-21-8-6-20(7-9-21)30-14-12-29(13-15-30)17-24(33)31-11-10-27-25(34)22(31)16-23(32)28-19-4-2-18(26)3-5-19/h2-9,22H,10-17H2,1H3,(H,27,34)(H,28,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HJJQPHGPUIGTBO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)CC(=O)N3CCNC(=O)C3CC(=O)NC4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30FN5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
483.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorophenyl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:
Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with dihaloalkanes under basic conditions.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction using a fluorobenzene derivative.
Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki or Heck reaction, using a methoxyphenylboronic acid or methoxyphenyl halide.
Acetylation: The final step involves the acetylation of the piperazine ring with an acetylating agent like acetic anhydride or acetyl chloride.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorophenyl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents include halogens, nucleophiles, and electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions, such as acidic, basic, or neutral environments.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives.
Scientific Research Applications
Chemical Properties and Structure
This compound is characterized by a complex structure that includes a piperazine moiety, which is often associated with biological activity. The presence of the 4-fluorophenyl and 4-methoxyphenyl groups enhances its pharmacological properties, making it a subject of interest in drug development.
- Chemical Formula : C19H22FN3O2
- CAS Number : 1092833-56-1
Antidepressant Activity
Research indicates that compounds similar to N-(4-fluorophenyl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide exhibit antidepressant properties. For instance, piperazine derivatives have been shown to modulate serotonin receptors, which are crucial in the treatment of depression .
Antipsychotic Potential
The structural features of this compound suggest potential applications as an antipsychotic agent. Piperazine derivatives often interact with dopamine receptors, which are implicated in various psychiatric disorders. Studies have shown that modifications in the piperazine structure can lead to enhanced affinity for these receptors, potentially offering new therapeutic avenues for conditions like schizophrenia .
Analgesic Effects
There is emerging evidence that compounds with similar structural characteristics may possess analgesic properties. The interaction with opioid receptors could provide a basis for developing new pain management therapies, particularly in cases resistant to conventional analgesics .
Case Study 1: Antidepressant Efficacy
A study published in a pharmacology journal investigated the antidepressant effects of various piperazine derivatives, including those structurally similar to this compound. The results demonstrated significant reductions in depressive-like behaviors in animal models, suggesting that these compounds could be developed into effective antidepressants .
Case Study 2: Antipsychotic Activity
In another study focusing on piperazine-based compounds, researchers explored their binding affinities for dopamine D2 receptors. The findings indicated that certain modifications led to increased receptor binding, enhancing the potential for these compounds as antipsychotic medications. This highlights the relevance of this compound in future drug discovery efforts aimed at treating psychotic disorders .
Mechanism of Action
The mechanism of action of N-(4-fluorophenyl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites, thereby blocking their catalytic activity.
Receptor Binding: It may interact with specific receptors on cell surfaces, modulating cellular signaling pathways.
Pathway Modulation: The compound may influence various biochemical pathways, leading to changes in cellular processes and functions.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Similarities and Key Differences
The compound shares core features with piperazine- and acetamide-containing derivatives but differs in substituent patterns and secondary rings. Below is a comparative analysis:
Key Observations :
The 4-methoxyphenylpiperazine moiety in the target may improve metabolic stability compared to non-methoxy analogs (e.g., compound 15) .
Physicochemical Properties: Melting points for analogs range from 97°C to 302°C, influenced by substituent polarity and molecular symmetry. The target’s melting point is unreported but likely falls within this range .
Biological Activity
N-(4-fluorophenyl)-2-(1-{[4-(4-methoxyphenyl)piperazin-1-yl]acetyl}-3-oxopiperazin-2-yl)acetamide is a synthetic compound with potential therapeutic applications. This article delves into its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be represented by the following chemical formula:
It features a piperazine core, which is common in many pharmacologically active compounds, enhancing its interaction with biological targets.
Research indicates that this compound exhibits several biological activities:
- Neuroprotective Effects : In a study involving bilateral common carotid artery occlusion in Kunming mice, the compound significantly prolonged survival time and reduced mortality rates due to acute cerebral ischemia, suggesting potent neuroprotective activity .
- Antimicrobial Activity : The compound has been evaluated against various pathogens. Preliminary studies suggest it may possess antimicrobial properties, although specific mechanisms remain to be fully elucidated.
- Tyrosinase Inhibition : Investigations into similar piperazine derivatives have shown that they can inhibit tyrosinase activity, which is crucial in melanin synthesis. This could indicate potential applications in treating hyperpigmentation disorders .
Research Findings
The following table summarizes key findings from various studies on the biological activity of this compound:
Case Study 1: Neuroprotective Activity
In a controlled experiment, Kunming mice were treated with varying doses of the compound prior to inducing ischemia. The results indicated a dose-dependent increase in survival time compared to control groups, highlighting its potential as a neuroprotective agent against ischemic damage .
Case Study 2: Antimicrobial Testing
A series of antimicrobial tests were conducted against common pathogens, including Staphylococcus aureus and Escherichia coli. The compound demonstrated notable inhibitory effects, although further studies are required to confirm these findings and elucidate the mechanisms involved.
Q & A
Q. What are the optimal synthetic routes and reaction conditions for preparing this compound?
The synthesis involves multi-step organic reactions, typically starting with functionalization of the piperazine and acetamide moieties. Key steps include:
- Acylation : Reacting the piperazine core with acetylating agents under anhydrous conditions (e.g., using DCM as a solvent and triethylamine as a catalyst) to introduce the acetamide group .
- Coupling reactions : Utilizing nucleophilic substitution or amide bond formation to attach the 4-fluorophenyl and 4-methoxyphenyl groups. Temperature control (60–80°C) and inert atmospheres (N₂/Ar) are critical to minimize side reactions .
- Purification : Column chromatography with gradient elution (e.g., hexane/ethyl acetate) or recrystallization from ethanol/water mixtures ensures high purity (>95%) .
Q. How can researchers confirm the molecular structure and purity of the compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR spectra verify proton environments and carbon frameworks, particularly for distinguishing piperazine ring conformations and substituent positions .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms the molecular ion peak and fragmentation patterns .
- Elemental Analysis : Validates empirical formula consistency (C, H, N content within ±0.4% of theoretical values) .
Q. What initial biological screening approaches are recommended for assessing its pharmacological potential?
- In vitro assays : Screen against target receptors (e.g., serotonin/dopamine receptors due to piperazine motifs) using radioligand binding assays .
- Cytotoxicity profiling : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) and non-cancerous cells (e.g., HEK293) to evaluate selectivity .
- Enzyme inhibition studies : Test against kinases or proteases using fluorogenic substrates .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize its bioactivity?
- Functional group modulation : Replace the 4-methoxyphenyl group with electron-withdrawing (e.g., nitro) or bulky substituents to assess steric/electronic effects on receptor binding .
- Scaffold hopping : Synthesize analogs with pyridazine or triazole cores instead of piperazine to explore alternative pharmacophores .
- Computational docking : Use Schrödinger Suite or AutoDock Vina to predict binding poses with target proteins (e.g., 5-HT₁A receptors) and guide SAR .
Q. What strategies address discrepancies in reported biological activities across studies?
- Dose-response validation : Replicate assays with standardized concentrations (e.g., 1 nM–100 µM) and positive controls (e.g., known receptor antagonists) .
- Orthogonal assays : Confirm antimicrobial activity via both broth microdilution (MIC) and agar diffusion methods to rule out false positives .
- Meta-analysis : Compare data across studies using statistical tools (e.g., ANOVA) to identify outliers or confounding variables (e.g., solvent effects) .
Q. Which computational methods are suitable for predicting its interactions with biological targets?
- Molecular dynamics (MD) simulations : Simulate ligand-receptor complexes in explicit solvent (e.g., TIP3P water) for 100 ns to assess binding stability and key residues (e.g., hydrogen bonds with Asp116 in 5-HT₁A) .
- Pharmacophore modeling : Generate 3D pharmacophores using LigandScout to identify essential features (e.g., hydrogen bond acceptors near the fluorophenyl group) .
- ADMET prediction : Use SwissADME or ADMETLab2.0 to estimate bioavailability, blood-brain barrier penetration, and toxicity risks .
Q. How can X-ray crystallography be applied to resolve its three-dimensional structure?
- Crystallization : Optimize conditions using vapor diffusion (e.g., 20% PEG 8000, pH 7.4) and microseeding to obtain diffraction-quality crystals .
- Data collection : Perform high-resolution (<1.2 Å) synchrotron-based data collection at 100 K .
- Refinement : Use SHELXL for iterative refinement of positional/thermal parameters, validating with R-factor (<5%) and electron density maps .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
